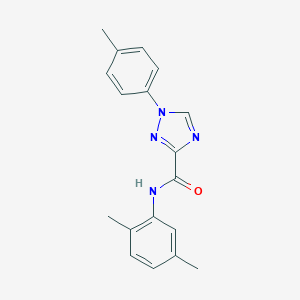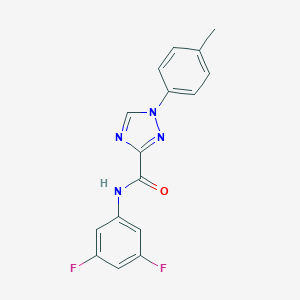![molecular formula C16H10F2N4OS B278957 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
The chemical compound 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been shown to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in various scientific research areas such as microbiology, pharmacology, and neurology. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for the study of 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Further research to fully understand its mechanism of action.
2. Development of new antibiotics and antifungal drugs based on its antimicrobial and antifungal properties.
3. Development of new cancer therapies based on its anticancer properties.
4. Study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential use in other scientific research areas such as immunology and virology.
Métodos De Síntesis
The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl chloride with 3-fluorobenzaldehyde in the presence of potassium carbonate to form an intermediate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
The chemical compound 6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H10F2N4OS |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
6-[(4-fluorophenoxy)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4OS/c17-11-4-6-13(7-5-11)23-9-14-21-22-15(19-20-16(22)24-14)10-2-1-3-12(18)8-10/h1-8H,9H2 |
Clave InChI |
GGWHJKSSJFEQKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)






